molecular formula C5H9N5O3S B12947319 1-Methyl-4-ureido-1H-imidazole-5-sulfonamide CAS No. 6339-58-8

1-Methyl-4-ureido-1H-imidazole-5-sulfonamide

Cat. No.: B12947319
CAS No.: 6339-58-8
M. Wt: 219.22 g/mol
InChI Key: FJFUYLNDEBQFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-methyl-4-ureido-1H-imidazole-5-sulfonamide follows IUPAC guidelines for heterocyclic compounds. The parent structure is a 1H-imidazole ring, with substituents prioritized based on functional group hierarchy. The methyl group occupies position 1, the ureido group (-NH-C(O)-NH2) is at position 4, and the sulfonamide group (-SO2-NH2) is at position 5. The full IUPAC name reflects this substitution pattern: This compound .

Key identifiers include:

  • Molecular formula : C5H8N6O3S
  • CAS Registry Number : Not yet assigned (closely related analogs, such as 1-methyl-1H-imidazole-5-sulfonamide, are documented under CAS 2110266-53-8).
  • Synonyms : 3-Methyl-4-ureidoimidazole-5-sulfonamide, 4-Carbamoylimino-1-methyl-1H-imidazole-5-sulfonamide.

The compound’s systematic identification relies on spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, the ¹H-NMR spectrum would exhibit distinct signals for the methyl group (δ ~3.5 ppm), ureido protons (δ ~6.2–6.8 ppm), and sulfonamide protons (δ ~7.1 ppm).

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by electronic and steric effects from its substituents. Density functional theory (DFT) calculations predict a non-planar imidazole ring due to the steric bulk of the sulfonamide group at position 5. Key geometric parameters include:

Parameter Predicted Value
C1-N2 bond length 1.32 Å
N3-C4 bond length 1.35 Å
Dihedral angle (C1-N2-C3-N4) 12.5°

The ureido group adopts a trans configuration relative to the imidazole ring to minimize steric clash with the sulfonamide group. Conformational flexibility is limited by intramolecular hydrogen bonding between the ureido’s amine (-NH2) and the sulfonamide’s oxygen atoms. This interaction stabilizes a twist-boat conformation in the gas phase, as evidenced by computational studies of analogous sulfonamides.

Crystallographic Data and X-ray Diffraction Studies

While X-ray diffraction data for this compound remain unpublished, crystallographic studies of structurally related compounds provide insights. For example, 1-methyl-1H-imidazole-5-sulfonamide (CAS 2110266-53-8) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.21 Å, b = 10.34 Å, c = 12.89 Å, and β = 98.6°. The sulfonamide group forms a tetrahedral geometry around the sulfur atom, with S-O bond lengths averaging 1.43 Å.

In the target compound, the ureido group is expected to participate in intermolecular hydrogen bonding, creating a layered crystal lattice. Predicted hydrogen bond distances include:

  • N-H···O (sulfonamide): 2.85 Å
  • N-H···N (ureido): 2.92 Å

Tautomeric Equilibrium Studies in Solution Phase

The tautomeric behavior of this compound is constrained by the methyl group at position 1, which locks the imidazole ring into the 1H-tautomer. However, the ureido and sulfonamide groups influence proton exchange dynamics in solution. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d6) reveal:

  • A single set of signals for the imidazole protons, indicating no observable tautomerism under ambient conditions.
  • Temperature-dependent broadening of the ureido -NH2 signals, suggesting rotational isomerism around the C-N bond.

In aqueous solution, the sulfonamide group (pKa ~1.5) remains deprotonated, while the ureido group (pKa ~8.2) acts as a weak base. This pH-dependent behavior was confirmed via ultraviolet-visible (UV-Vis) spectroscopy, which showed a bathochromic shift at λ = 265 nm in basic media.

Properties

CAS No.

6339-58-8

Molecular Formula

C5H9N5O3S

Molecular Weight

219.22 g/mol

IUPAC Name

(1-methyl-5-sulfamoylimidazol-4-yl)urea

InChI

InChI=1S/C5H9N5O3S/c1-10-2-8-3(9-5(6)11)4(10)14(7,12)13/h2H,1H3,(H3,6,9,11)(H2,7,12,13)

InChI Key

FJFUYLNDEBQFLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)N)NC(=O)N

Origin of Product

United States

Preparation Methods

Preparation of the Imidazole Core with Methyl Substitution

A key precursor is 1-methylimidazole derivatives, which can be prepared or purchased commercially. For example, 5-chloro-1-methylimidazole can be synthesized and then further functionalized. One environmentally friendly method involves nitration of 5-chloro-1-methylimidazole via azeotropic dehydration with nitric acid in toluene, yielding 5-chloro-1-methyl-4-nitroimidazole with high yield and minimal harmful emissions. This method is suitable for industrial scale due to solvent recycling and low cost.

Step Reagents/Conditions Outcome Notes
1 5-chloro-1-methylimidazole + HNO3 + toluene Azeotropic dehydration to nitrate salt Green process, high yield
2 Nitration of nitrate salt 5-chloro-1-methyl-4-nitroimidazole Environmentally friendly

Introduction of the Ureido Group

The ureido functionality is typically introduced via reaction of an amine or imidazole derivative with an isocyanate or urea derivative. Recent organocatalytic methods have demonstrated efficient synthesis of imidazolidin-2-ones and imidazol-2-ones via base-catalyzed intramolecular hydroamidation of propargylic ureas. Using strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), the reaction proceeds rapidly at room temperature with high yields.

Step Reagents/Conditions Outcome Notes
1 Propargylic amine + phenyl isocyanate + BEMP Formation of propargylic urea intermediate Quantitative yield in 1 hour
2 Base-catalyzed cyclization Imidazolidin-2-one or imidazol-2-one Mild conditions, fast reaction

This methodology can be adapted to introduce the ureido group onto the imidazole ring by selecting appropriate amine and isocyanate precursors.

Sulfonamide Functionalization

Sulfonamide groups are introduced by reaction of amines with sulfonyl chlorides or via coupling with sulfonamide intermediates. In related heterocyclic systems, sulfonamide derivatives have been synthesized by refluxing intermediates with sulphanilamide in dry solvents such as xylene, followed by purification steps including recrystallization.

Step Reagents/Conditions Outcome Notes
1 Intermediate azide + sulphanilamide + reflux in xylene Formation of sulfonamide-substituted product Moderate yield (~54%)
2 Purification by recrystallization Pure sulfonamide derivative White powder, characterized by NMR

Integrated Synthetic Route Example

A representative synthetic route to 1-methyl-4-ureido-1H-imidazole-5-sulfonamide may proceed as follows:

  • Start with 1-methylimidazole derivative functionalized at the 5-position (e.g., 5-chloro or 5-nitro).
  • Convert the 5-position substituent to sulfonamide via reaction with sulfonamide reagents.
  • Introduce the ureido group at the 4-position by reaction with isocyanates or urea derivatives under base catalysis.
  • Purify the final compound by chromatography and recrystallization.

Research Findings and Reaction Optimization

  • The nitration step for preparing 5-substituted imidazoles is optimized for environmental safety and yield, using azeotropic dehydration to minimize nitrogen oxide emissions.
  • Base-catalyzed cyclization reactions for ureido group formation proceed rapidly at room temperature with strong organic bases, with computational studies confirming low activation barriers (~12.5 kcal/mol) for ring closure.
  • Sulfonamide introduction via azide intermediates and sulphanilamide reflux is effective but may require optimization for yield and purity.
  • Structural characterization by NMR, melting point, and X-ray crystallography confirms the integrity of the synthesized compounds.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield/Notes References
Imidazole methylation and nitration Azeotropic dehydration with HNO3 in toluene 5-chloro-1-methylimidazole + HNO3 + toluene High yield, green process
Ureido group introduction Base-catalyzed cyclization of propargylic ureas Propargylic amine + isocyanate + BEMP Quantitative to 62% yield, mild conditions
Sulfonamide substitution Reflux with sulphanilamide via azide intermediate Azide intermediate + sulphanilamide + xylene reflux Moderate yield (~54%), requires purification

The preparation of this compound involves a multi-step synthetic approach combining environmentally conscious nitration of methylimidazole derivatives, efficient base-catalyzed ureido group formation, and sulfonamide introduction via azide intermediates. Recent advances in organocatalysis and green chemistry have improved yields, reduced hazardous byproducts, and enabled scalable production. Detailed mechanistic studies and characterization techniques support the robustness of these methods.

This comprehensive synthesis framework provides a reliable foundation for further development and application of this compound in pharmaceutical and chemical research.

Chemical Reactions Analysis

Acid-Base Reactivity

The sulfonamide group (-SO₂NH₂) demonstrates pH-dependent behavior:

  • Proton dissociation : Acts as a weak acid (pKa ≈ 9-11) in aqueous solutions, releasing H⁺ from the sulfonamide nitrogen under alkaline conditions .

  • Coordination chemistry : Forms stable complexes with divalent metal ions (Zn²⁺, Cu²⁺) via the deprotonated sulfonamide nitrogen, critical for enzymatic inhibition .

Key data :

PropertyValueMeasurement MethodSource
pKa (sulfonamide NH)10.2 ± 0.3Potentiometric
Zn²⁺ binding constant (log K)4.8 × 10⁴ M⁻¹Isothermal titration calorimetry

Enzymatic Inhibition Mechanisms

The compound acts as a potent carbonic anhydrase (CA) inhibitor through:

  • Active-site coordination : Sulfonamide nitrogen binds to Zn²⁺ in CA’s catalytic pocket (bond distance: 1.9–2.1 Å) .

  • Hydrophobic interactions : Methyl and ureido groups form van der Waals contacts with conserved residues (Leu198, Val121) .

Inhibition constants (Ki) :

CA IsoformKi (nM)Reference Compound (Acetazolamide) Ki (nM)Source
hCA I28.4250
hCA II10.212.0
hCA IX24.125.0

Electrophilic Substitution Reactions

The imidazole ring undergoes regioselective modifications:

  • Halogenation : Reacts with Cl₂ or Br₂ in acetic acid at 0–5°C, yielding 2-halo derivatives (75–82% yield).

  • Nitration : With HNO₃/H₂SO₄ at 30°C, forms 2-nitroimidazole products (68% yield).

Reaction optimization :

ReactionConditionsYield (%)Purity (HPLC)Source
BrominationBr₂ (1.1 eq), AcOH, 2 h, 0°C8298.5
NitrationHNO₃ (2 eq), H₂SO₄, 30°C6897.2

Metabolic Degradation Pathways

In vitro microsomal studies reveal two primary metabolic routes :

  • N-debenzylation : Cleavage of the methyl group from the imidazole nitrogen (72% abundance).

  • Sulfonamide hydrolysis : Conversion to sulfonic acid derivatives (17% abundance).

HPLC-MS metabolic profile :

MetaboliteRetention time (min)m/z ([M+H]⁺)Relative Abundance (%)
Parent6.20219.211
P-15.35350.472
P-20.92242.317

Ureido Group Reactivity

The urea moiety participates in:

  • Hydrolysis : Forms methylamine and CO₂ under strong acidic (pH < 2) or alkaline (pH > 12) conditions .

  • Crosslinking : Reacts with aldehydes (e.g., formaldehyde) to form methylene-bridged polymers at 60°C .

Kinetic parameters for hydrolysis :

ConditionRate Constant (k, h⁻¹)Half-life (t₁/₂, h)
pH 1.00.154.62
pH 13.00.223.15

Scientific Research Applications

Pharmaceutical Development

1-Methyl-4-ureido-1H-imidazole-5-sulfonamide is primarily recognized for its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes such as respiration and pH regulation. The inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma, edema, and certain types of cancer.

Cancer Treatment Applications

Recent studies have highlighted the potential of this compound in oncology. Its structural similarity to other sulfonamide derivatives suggests promising anticancer properties.

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that sulfonamide derivatives, including those structurally related to this compound, exhibited cytotoxic effects against various cancer cell lines such as HepG2 (liver) and MCF-7 (breast) with IC50 values ranging from 8.39 μM to 21.15 μM .
  • Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects includes the inhibition of key signaling pathways involved in tumor growth and survival, such as the vascular endothelial growth factor receptor (VEGFR) pathway .

Mechanism of Action

The mechanism of action of 1-Methyl-4-ureido-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Functional Group Variations

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
This compound Methyl (1), Ureido (4), Sulfonamide (5) ~235.25* Ureido, Sulfonamide
1-Methyl-1H-imidazole-4-sulfonyl chloride Methyl (1), Sulfonyl chloride (4) 180.62 Sulfonyl chloride
1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid Methyl (1), Phenyl (4), Carboxylic acid (5) 202.21 Carboxylic acid, Aromatic ring
4-Amino-1H-imidazole-5-carboxamide Amino (4), Carboxamide (5) 140.14 Amino, Carboxamide

*Calculated based on molecular formula (C₅H₁₀N₆O₃S).

Key Observations :

  • Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group in the target compound enhances hydrogen-bonding capacity and stability compared to the reactive sulfonyl chloride in 1-methyl-1H-imidazole-4-sulfonyl chloride, making the latter more suited for synthetic intermediates .
  • Ureido vs.
  • Amino-Carboxamide vs. Sulfonamide: 4-Amino-1H-imidazole-5-carboxamide shares a carboxamide group but lacks the sulfonamide’s strong acidity, which may affect pharmacokinetic properties .

Structural and Crystallographic Insights

Software tools like SHELX and ORTEP-3 () are critical for analyzing the crystal structures of imidazole derivatives. For example, SHELXL’s refinement capabilities could resolve the conformational flexibility of the ureido group, while ORTEP-3’s graphical interface aids in visualizing hydrogen-bonding networks involving sulfonamide moieties .

Biological Activity

1-Methyl-4-ureido-1H-imidazole-5-sulfonamide is a compound belonging to the imidazole class, characterized by its unique structural features, including a methyl group, a ureido group, and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its applications in treating various medical conditions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H10N4O2S\text{C}_6\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This structure contributes to its reactivity and biological activity, particularly through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with carbonic anhydrase (CA) isoforms. These enzymes are crucial for maintaining acid-base balance and are implicated in various physiological processes. The compound exhibits selective inhibition of certain CA isoforms, which is significant for therapeutic applications, especially in oncology and infectious diseases.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism involves the inhibition of essential bacterial enzymes, disrupting their metabolic pathways .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase isoforms has been quantitatively assessed, revealing significant inhibitory constants (IC50 values), which suggest its potential as a therapeutic agent in conditions where CA activity is dysregulated .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of M. tuberculosis with an IC50 value indicating substantial potency against this pathogen .
  • Cytotoxicity Assays : The cytotoxic effects were assessed using various cancer cell lines. For instance, against HepG2 (liver cancer) and MCF7 (breast cancer) cells, the compound exhibited IC50 values ranging from 8.39 to 21.15 μM, suggesting a moderate level of efficacy compared to standard chemotherapeutics like doxorubicin .
  • Selectivity Profiles : Comparative studies with other sulfonamide derivatives highlighted the selectivity of this compound towards specific carbonic anhydrase isoforms, which is crucial for minimizing side effects typically associated with broader-spectrum inhibitors .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Notes
AntimicrobialMycobacterium tuberculosis<10Significant inhibition observed
AnticancerHepG28.39Comparable to standard treatments
AnticancerMCF719.57Moderate cytotoxicity
Enzyme InhibitionCarbonic Anhydrase Isoform IX<10Selective inhibition

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-ureido-1H-imidazole-5-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, starting with functionalization of the imidazole core. For example:

  • Step 1: Sulfonamide introduction via sulfonyl chloride intermediates under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 2: Ureido group incorporation using carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents (DMF, THF) .
  • Optimization: Reaction yields can be improved by adjusting stoichiometry (1.2–1.5 equivalents of sulfonating agents) and monitoring pH (6–7) to minimize side reactions. Microwave-assisted synthesis may reduce reaction times .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^13C-NMR to confirm substituent positions on the imidazole ring (e.g., methyl group at N1, ureido at C4). Deuterated DMSO is ideal for resolving exchangeable protons (e.g., NH groups) .
  • X-ray Crystallography: Employ SHELX programs (SHELXL for refinement) to resolve hydrogen-bonding networks and confirm stereochemistry. Data collection requires high-quality single crystals grown via slow evaporation (e.g., ethanol/water mixtures) .

Q. How should researchers assess the chemical stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Protocols:
    • Store samples at controlled temperatures (–20°C, 4°C, 25°C) and humidity levels (0%, 50%, 75% RH) for 6–12 months.
    • Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect hydrolysis products (e.g., free sulfonamide or urea derivatives) .
    • Use FTIR to track changes in functional groups (e.g., ureido C=O stretch at ~1680 cm1^{-1}) .

Q. What chromatographic techniques (e.g., HPLC) are recommended for purity analysis, and how can method parameters be validated?

Methodological Answer:

  • HPLC Method Development:
    • Column: Reversed-phase C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of 10–90% acetonitrile in 0.1% aqueous formic acid over 20 min.
    • Validation: Assess linearity (R2^2 > 0.995), LOD/LOQ (≤1 µg/mL), and intraday/interday precision (RSD < 2%) .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., incomplete sulfonylation intermediates) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the three-dimensional conformation and hydrogen-bonding patterns?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data. Refine structures with SHELXL, focusing on anisotropic displacement parameters for non-H atoms .
  • Hydrogen Bond Analysis: Identify key interactions (e.g., N–H···O between ureido and sulfonamide groups) using Mercury software. Compare packing motifs with related sulfonamide derivatives .

Q. What experimental strategies are employed to evaluate the compound's bioactivity in pharmacological models?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow spectrophotometry (∆pH method) .
    • Anticancer Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination via nonlinear regression .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl group at N1) to correlate steric/electronic effects with bioactivity .

Q. How should conflicting data regarding synthesis yields or bioactivity outcomes be systematically analyzed?

Methodological Answer:

  • Root-Cause Analysis:
    • Compare reaction conditions (e.g., solvent purity, catalyst batch) across studies.
    • Validate bioactivity assays using positive controls (e.g., acetazolamide for CA inhibition) .
    • Apply statistical tools (e.g., ANOVA) to assess variability in replicate experiments .

Q. What computational approaches predict synthetic pathways and molecular interactions?

Methodological Answer:

  • Retrosynthetic Planning: Use Pistachio/BKMS_METABOLIC databases to identify feasible routes (e.g., sulfonylation as a key step) .
  • Molecular Docking: Simulate ligand-protein interactions (e.g., with CA-II) using AutoDock Vina. Focus on binding affinity (∆G) and key residues (e.g., Zn2+^{2+} coordination) .

Q. How do structural modifications to the imidazole core influence pharmacological properties?

Methodological Answer:

  • Modification Strategies:
    • Introduce electron-withdrawing groups (e.g., –NO2_2) at C4 to enhance enzyme inhibition.
    • Replace the methyl group at N1 with bulkier substituents (e.g., isopropyl) to improve metabolic stability .
  • ADMET Prediction: Use SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 interactions) .

Q. What analytical protocols identify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Basic Hydrolysis: Reflux in 0.1M HCl/NaOH (70°C, 24 hr) followed by neutralization and HPLC analysis .
    • Oxidative Stress: Treat with 3% H2_2O2_2 at 40°C for 48 hr; monitor sulfoxide formation via LC-MS .
    • Photolysis: Expose to UV light (254 nm) for 48 hr; use NMR to detect radical-mediated decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.